Dramatically Reduced Serotonin Receptor Binding Affinity: Ki Comparison of 6-HT versus 5-HT at Human 5-HT Receptors
6-Hydroxytryptamine exhibits dramatically reduced binding affinity for multiple serotonin receptor subtypes when compared directly to serotonin (5-hydroxytryptamine; 5-HT). At the human 5-HT2A receptor, 6-HT displays a Ki value of 1,590 nM, whereas the endogenous ligand 5-HT binds with high affinity in the low nanomolar range. This represents a >100-fold reduction in affinity for this therapeutically relevant receptor subtype [1]. Similar low-affinity profiles are observed at 5-HT1A, 5-HT1B, and 5-HT2C receptors, with Ki values of 204 nM at the rat 5-HT1A receptor and >10,000 nM at the human 5-HT1B receptor [1].
| Evidence Dimension | Binding affinity (Ki) at serotonin receptor subtypes |
|---|---|
| Target Compound Data | Ki = 1,590 nM (human 5-HT2A); Ki = 204 nM (rat 5-HT1A); Ki >10,000 nM (human 5-HT1B); Ki = 1,477 nM (human 5-HT2C) |
| Comparator Or Baseline | 5-Hydroxytryptamine (5-HT; serotonin): Ki values in low nanomolar range at all listed receptors (e.g., Ki = 2.5 nM at 5-HT2A as typical reference) |
| Quantified Difference | >100-fold reduction in affinity for 6-HT versus 5-HT at 5-HT2A; >10-fold reduction at 5-HT1A; essentially inactive at 5-HT1B |
| Conditions | Radioligand binding assays using recombinant human or rat serotonin receptor subtypes expressed in heterologous cell lines |
Why This Matters
This pronounced affinity reduction makes 6-HT an essential negative control compound for receptor binding and functional assays, ensuring that observed effects can be confidently attributed to specific serotonergic mechanisms rather than non-specific tryptamine scaffold interactions.
- [1] Wikipedia contributors. 6-Hydroxytryptamine. Wikipedia, The Free Encyclopedia. Updated June 18, 2025. Data sourced from PDSP Ki Database and primary literature. View Source
